![molecular formula C15H9N5 B14610869 3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline CAS No. 60075-21-0](/img/structure/B14610869.png)
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline is a heterocyclic compound that features a unique fusion of pyridine, triazine, and quinoline rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the diazotization of ortho-aminonitriles followed by treatment with aqueous sodium nitrite and a mixture of concentrated hydrochloric and glacial acetic acids . This reaction yields the desired triazinoquinoline structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .
科学研究应用
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline has a wide range of scientific research applications:
作用机制
The mechanism of action of 3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline involves its interaction with specific molecular targets. For instance, in anticancer research, it inhibits kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to these kinases, blocking their activity and thereby inhibiting cancer cell growth.
相似化合物的比较
Similar Compounds
3-(Pyridin-4-yl)-1,2,4-triazine: This compound shares a similar triazine-pyridine structure but lacks the quinoline ring.
Pyrazoloquinolines: These compounds feature a pyrazole ring fused to a quinoline ring, offering different electronic and steric properties.
2-Thio-containing Pyrimidines: These compounds have a pyrimidine ring with a thio group, providing unique reactivity compared to triazinoquinolines.
Uniqueness
3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline stands out due to its fused triazine-quinoline structure, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific photophysical or biological activities.
属性
CAS 编号 |
60075-21-0 |
|---|---|
分子式 |
C15H9N5 |
分子量 |
259.27 g/mol |
IUPAC 名称 |
3-pyridin-2-yl-[1,2,4]triazino[5,6-c]quinoline |
InChI |
InChI=1S/C15H9N5/c1-2-6-11-10(5-1)14-13(9-17-11)18-15(20-19-14)12-7-3-4-8-16-12/h1-9H |
InChI 键 |
SGFKTYFOWDJNNN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(N=N3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



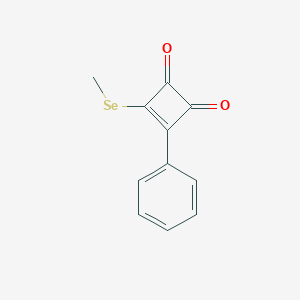
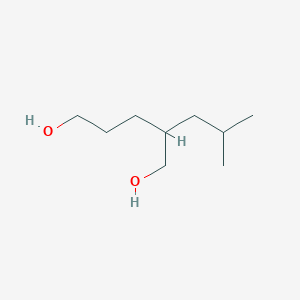


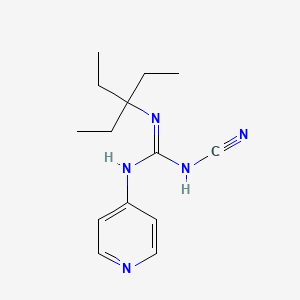
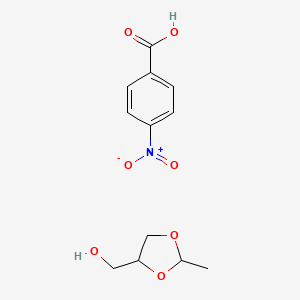
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
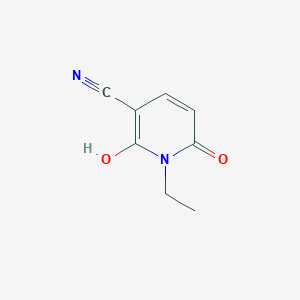
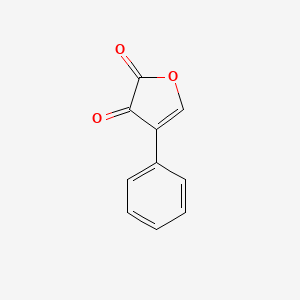
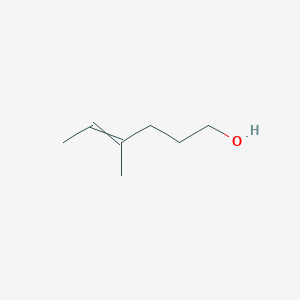
![2-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14610874.png)
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-methyl-6-nitrophenol)](/img/structure/B14610881.png)
